molecular formula C23H30N2O2 B2786283 N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) CAS No. 548443-08-9

N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide)

Cat. No. B2786283
CAS RN: 548443-08-9
M. Wt: 366.505
InChI Key: GGSMVWUEZPIRJH-UHFFFAOYSA-N
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Description

“N,N’-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide)” is an organic chemical compound . It has a molecular weight of 366.5 . The IUPAC name for this compound is N-{2,2-dimethyl-3-[(3-phenylpropanoyl)amino]propyl}-3-phenylpropanamide .


Synthesis Analysis

The synthesis of the complex C21H24N2O4Pd was as follows: 1 mmol of 2,2′-(((2,2-dimethylpropane-1,3-diyl)bis(azanylylidene))bis- (methanylylidene))bis(4-methoxyphenol) was dissolved in 10 mL of acetonitrile, added to a stirred solution of 1 mmol of palladium(II) acetate in 10 mL acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H30N2O2/c1-23(2,17-24-21(26)15-13-19-9-5-3-6-10-19)18-25-22(27)16-14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3,(H,24,26)(H,25,27) . The InChI Key is GGSMVWUEZPIRJH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The inhibitory role of the Schiff base ligand lowered the exchange rate of anodic and cathodic processes, with a higher influence on the cathode branch .


Physical And Chemical Properties Analysis

This compound is in the form of oil .

Mechanism of Action

The mechanism of action of DMPA is not fully understood, but it has been hypothesized that it may act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components. DMPA has also been shown to interact with cell membranes, altering their structure and function. Further research is needed to fully elucidate the mechanism of action of DMPA.
Biochemical and Physiological Effects:
DMPA has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been shown to inhibit the growth of cancer cells in vitro. DMPA has been tested against a range of bacterial strains and has been found to be effective against both Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of DMPA is that it is a synthetic compound that can be easily synthesized with a high degree of purity. This makes it a viable candidate for further research in the field of medicinal chemistry. However, one of the limitations of DMPA is that its mechanism of action is not fully understood, making it difficult to predict its potential side effects and toxicity.

Future Directions

There are several future directions for research on DMPA. One potential avenue of research is to further elucidate its mechanism of action, which could lead to the development of more effective drugs with fewer side effects. Another area of research is to investigate the potential applications of DMPA in the field of oncology, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research could be conducted to investigate the potential applications of DMPA in the field of anti-bacterial agents, as it has been found to be effective against a range of bacterial strains.

Synthesis Methods

The synthesis of DMPA involves the reaction of 3-phenylpropanoic acid with 2,2-dimethylpropane-1,3-diamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields DMPA as a white crystalline solid with a high degree of purity. The synthesis of DMPA has been optimized to improve its yield and purity, making it a viable compound for further research.

Scientific Research Applications

DMPA has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit interesting biological properties, including anti-inflammatory, anti-tumor, and anti-bacterial activities. DMPA has been tested against a range of bacterial strains and has been found to be effective against both Gram-positive and Gram-negative bacteria. DMPA has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research in the field of oncology.

properties

IUPAC Name

N-[2,2-dimethyl-3-(3-phenylpropanoylamino)propyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,17-24-21(26)15-13-19-9-5-3-6-10-19)18-25-22(27)16-14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSMVWUEZPIRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCC1=CC=CC=C1)CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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